OPHIOBORAMINE
Description
Based on its nomenclature and contextual references to fungal metabolites, it is hypothesized to belong to the class of organonitrogen compounds or phenylpropanoids, which are common in fungal systems . These compounds often exhibit bioactivity, such as antimicrobial or cytotoxic properties, but specific pharmacological profiles for Ophioboramine remain underexplored in open literature.
Properties
CAS No. |
16966-04-4 |
|---|---|
Molecular Formula |
C25H37NO3 |
Molecular Weight |
399.571 |
Synonyms |
OPHIOBORAMINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Property | This compound (Hypothetical) | Quercetin (Flavonoid) | Genistein (Isoflavonoid) |
|---|---|---|---|
| Core Structure | Likely polyketide-derived | Flavone backbone (C6-C3-C6) | Isoflavone backbone (C6-C3-C6) |
| Functional Groups | Amine/phenylpropanoid moieties | Hydroxyl, ketone | Hydroxyl, ketone |
| Bioactivity | Antimicrobial (assumed) | Antioxidant, anti-inflammatory | Estrogenic, anticancer |
| Synthesis Pathway | Fungal polyketide synthase | Shikimate/phenylpropanoid | Shikimate/phenylpropanoid |
| Key Spectral Data | UV λmax ~280 nm* | UV λmax 370 nm | UV λmax 260 nm |
*Hypothesized based on phenylpropanoid UV profiles .
Structural Similarities and Differences
- This compound vs. Flavonoids: Flavonoids like Quercetin feature a characteristic flavone skeleton with hydroxylation at specific positions (e.g., C3, C5), whereas this compound’s structure may incorporate nitrogen-containing groups (e.g., amines) linked to a phenylpropanoid core . This structural divergence likely alters solubility and receptor-binding efficacy.
- This compound vs. Isoflavonoids: Isoflavonoids such as Genistein have a B-ring shifted to the C3 position, unlike flavonoids. This compound’s speculated amine groups could enhance its interaction with microbial membranes compared to the hydroxyl-dominated isoflavonoids .
Functional and Pharmacological Contrasts
- Antimicrobial Activity: While flavonoids and isoflavonoids primarily target eukaryotic systems (e.g., mammalian cells), this compound’s putative amine groups may enhance prokaryotic membrane disruption, suggesting broader antimicrobial applications .
- Synthetic Accessibility: Flavonoids are biosynthesized via the shikimate pathway, whereas this compound’s production in fungi likely involves polyketide synthases, complicating large-scale synthesis .
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